molecular formula C23H17ClN2O3 B13699774 Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate

Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate

Cat. No.: B13699774
M. Wt: 404.8 g/mol
InChI Key: SBAMYIZHWVYJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a benzoate ester, a cyano group, and a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the cyano and chloro groups. One common method involves the reaction of 3-chloro-4-(cyano(phenyl)methyl)aniline with methyl 2-isocyanatobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the cyano and chloro groups, play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((3-chloro-4-(methyl)phenyl)carbamoyl)benzoate
  • Methyl 2-((3-cyano-4-(phenyl)methyl)phenyl)carbamoyl)benzoate

Uniqueness

Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate is unique due to the presence of both cyano and chloro groups, which confer distinct reactivity and potential applications. The combination of these functional groups in a single molecule allows for versatile chemical modifications and interactions with various biological targets.

Properties

Molecular Formula

C23H17ClN2O3

Molecular Weight

404.8 g/mol

IUPAC Name

methyl 2-[[3-chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoate

InChI

InChI=1S/C23H17ClN2O3/c1-29-23(28)19-10-6-5-9-18(19)22(27)26-16-11-12-17(21(24)13-16)20(14-25)15-7-3-2-4-8-15/h2-13,20H,1H3,(H,26,27)

InChI Key

SBAMYIZHWVYJAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(C#N)C3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.